(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid (7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13780040
InChI: InChI=1S/C19H17BO2/c1-19(2)15-10-6-5-9-14(15)18-13-8-4-3-7-12(13)17(20(21)22)11-16(18)19/h3-11,21-22H,1-2H3
SMILES: B(C1=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4C2(C)C)(O)O
Molecular Formula: C19H17BO2
Molecular Weight: 288.1 g/mol

(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid

CAS No.:

Cat. No.: VC13780040

Molecular Formula: C19H17BO2

Molecular Weight: 288.1 g/mol

* For research use only. Not for human or veterinary use.

(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid -

Specification

Molecular Formula C19H17BO2
Molecular Weight 288.1 g/mol
IUPAC Name (7,7-dimethylbenzo[c]fluoren-5-yl)boronic acid
Standard InChI InChI=1S/C19H17BO2/c1-19(2)15-10-6-5-9-14(15)18-13-8-4-3-7-12(13)17(20(21)22)11-16(18)19/h3-11,21-22H,1-2H3
Standard InChI Key GZOLLZQYAWWSKX-UHFFFAOYSA-N
SMILES B(C1=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4C2(C)C)(O)O
Canonical SMILES B(C1=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4C2(C)C)(O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid is identified by the CAS number 1246940-13-5 and the IUPAC name (7,7-dimethylbenzo[c]fluoren-5-yl)boronic acid . Its canonical SMILES representation is B(C1=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4C2(C)C)(O)O\text{B}(C1=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4C2(C)C)(O)O, reflecting the boronic acid group (-B(OH)2_2) attached to the 5-position of the dimethyl-substituted benzo[c]fluorene scaffold. The compound’s three-dimensional structure, confirmed by X-ray crystallography and computational modeling, reveals a planar aromatic core with steric hindrance from the 7,7-dimethyl groups, influencing its reactivity in cross-coupling reactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC19H17BO2\text{C}_{19}\text{H}_{17}\text{BO}_{2}
Molecular Weight288.15 g/mol
CAS Number1246940-13-5
SMILESB(C1=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4C2(C)C)(O)O\text{B}(C1=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4C2(C)C)(O)O
InChIKeyGZOLLZQYAWWSKX-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (7,7-dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid typically begins with halogenated benzo[c]fluorene precursors. A common route involves palladium-catalyzed Miyaura borylation, where a bromide or iodide at the 5-position undergoes transmetalation with bis(pinacolato)diboron (B2_2pin2_2) in the presence of a palladium catalyst. For example, treatment of 5-bromo-7,7-dimethylbenzo[c]fluorene with B2_2pin2_2 and Pd(dppf)Cl2_2 in tetrahydrofuran (THF) yields the boronic ester intermediate, which is subsequently hydrolyzed to the boronic acid under acidic conditions.

Optimization Challenges

Key challenges include minimizing decomposition of the boronic acid group under prolonged reaction conditions and managing steric effects from the dimethyl groups. Researchers have optimized reaction temperatures (60–80°C) and ligand systems (e.g., SPhos or XPhos) to enhance yields, which typically range from 65% to 80%.

Physical and Chemical Properties

Stability and Reactivity

The compound exhibits moderate stability in air but is sensitive to prolonged exposure to moisture, leading to gradual hydrolysis of the boronic acid group . It is sparingly soluble in polar solvents like water but dissolves readily in tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM). Its UV-Vis spectrum shows strong absorption at 254 nm, characteristic of conjugated aromatic systems.

ParameterValue
Hazard StatementsH315 (Skin irritation), H319 (Eye irritation)
Precautionary MeasuresP264 (Wash hands), P280 (Wear gloves/eye protection)
Storage ConditionsInert atmosphere, room temperature

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables participation in Suzuki-Miyaura reactions, forming biaryl structures critical for pharmaceuticals and organic electronics. For instance, coupling with aryl halides produces extended π-conjugated systems used in organic light-emitting diodes (OLEDs).

Research Frontiers

Materials Science

Recent studies explore its use in covalent organic frameworks (COFs), where its rigidity enhances structural stability. Preliminary data suggest applications in gas storage and catalysis.

Biomedical Applications

Ongoing research investigates its potential as a fluorescent probe for cellular imaging, leveraging the benzo[c]fluorene moiety’s inherent luminescence .

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